Specific Scientific Field: This research falls under the field of Oncology, specifically the study of Osteosarcoma (OS) .
Summary of the Application: PF-06409577, a potent and direct activator of AMP-activated protein kinase (AMPK), has been investigated for its potential activity against human OS cells .
Methods of Application: In established (U2OS, MG-63, and SaOs-2 lines) and primary human OS cells, PF-06409577 was applied to test its effects on cell viability, proliferation, apoptosis, and cell cycle . The compound was also tested in vivo, with oral administration at well-tolerated doses to severe combined immunodeficient mice .
Results or Outcomes: PF-06409577 inhibited cell viability and proliferation, while inducing cell apoptosis and cell cycle arrest. It induced AMPK activation, mTORC1 inhibition, autophagy induction, and downregulation of multiple receptor tyrosine kinase in OS cells . In vivo, PF-06409577 potently inhibited the growth of U2OS cells and primary human OS cells .
Specific Scientific Field: This research is in the field of Cardiovascular Research, focusing on Atherosclerosis .
Summary of the Application: PF-06409577 has been studied for its effects on macrophages, with the aim of reducing atherosclerosis .
Methods of Application: The compound was applied to Bone Marrow-Derived Macrophages (BMDMs), and its effects on fatty acid and cholesterol synthesis, as well as on transcripts related to the inflammatory response and autophagy, were studied .
Results or Outcomes: Treatment of BMDMs with PF-06409577 suppressed fatty acid and cholesterol synthesis and transcripts related to the inflammatory response while increasing transcripts important for autophagy through AMPKb1 .
6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid, also known as PF-06409577, is a synthetic compound belonging to the indole-3-carboxylic acid class. Its chemical formula is C19H16ClNO3, and it features a unique structure that includes a chloro group, a cyclobutyl moiety, and an indole core. This compound has been identified as a selective activator of adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in cellular energy regulation and metabolism. Due to its pharmacological properties, PF-06409577 has been investigated for potential therapeutic applications, particularly in the treatment of diabetic nephropathy .
PF-06409577 directly activates the β1-containing isoforms of AMPK, an enzyme involved in regulating cellular energy metabolism []. The exact mechanism of activation is not fully elucidated, but it's believed to involve allosteric modulation, where PF-06409577 binds to a site on AMPK that alters its shape and activity []. This activation can lead to increased fatty acid oxidation and glucose uptake in cells [].
The primary biological activity of 6-chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid lies in its ability to activate AMPK. This activation is associated with various metabolic benefits, including improved glucose uptake and enhanced lipid metabolism. The compound has demonstrated potential in preclinical models for managing conditions related to energy dysregulation, such as obesity and type 2 diabetes . Notably, PF-06409577 has shown resistance to oxidative modifications by cytochrome P450 enzymes, suggesting a favorable metabolic profile .
The synthesis of 6-chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid involves multiple steps:
These steps may involve various reagents and conditions tailored to ensure high yield and purity of the final product .
PF-06409577 has potential applications in:
The compound's ability to selectively activate AMPK makes it a valuable tool in both therapeutic and research contexts .
Interaction studies have focused on PF-06409577's substrate specificity for UGT enzymes. It has been identified as a highly selective substrate for UGT1A1 compared to other substrates like β-Estradiol. Understanding these interactions is crucial for predicting drug-drug interactions and metabolic pathways that can affect therapeutic efficacy and safety profiles .
Several compounds share structural similarities with 6-chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid. Below are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
PF-06282999 | Similar indole structure | Exhibits different selectivity towards UGT isoforms |
PF-06372865 | Indole derivative | Focused on different therapeutic targets |
BAY 87-2243 | Indole-based compound | Known for distinct pharmacological effects |
The uniqueness of PF-06409577 lies in its specific activation of AMPK and its selectivity for glucuronidation by UGT1A1, which differentiates it from other compounds in terms of both mechanism of action and metabolic processing .
The Fischer indole synthesis remains one of the most fundamental approaches for constructing indole-3-carboxylic acid derivatives, including compounds with complex substituent patterns such as 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid [1]. This classical methodology involves the acid-catalyzed cyclization of phenylhydrazones derived from aldehydes or ketones, proceeding through a well-established mechanism involving tautomeric conversion, carbon-carbon bond formation, and cyclization with ammonia elimination [4] [32].
Traditional Fischer indole synthesis has been significantly enhanced through the development of modified reaction conditions and catalytic systems. Brønsted acids such as hydrochloric acid, sulfuric acid, polyphosphoric acid, and para-toluenesulfonic acid have proven effective catalysts, while Lewis acids including boron trifluoride, zinc chloride, and aluminum chloride offer alternative activation pathways [4] [32]. The mechanism proceeds through initial formation of a phenylhydrazone intermediate, followed by tautomeric conversion to an ene-hydrazine, carbon-carbon bond formation through a [3] [3]-sigmatropic rearrangement, and final cyclization with elimination of ammonia to yield the aromatic indole product [4].
Recent modifications have focused on expanding the substrate scope and improving reaction efficiency. The reaction of ortho- and meta-tolylhydrazine hydrochlorides with isopropyl methyl ketone and 2-methylcyclohexanone in acetic acid at room temperature has demonstrated high yields for the synthesis of substituted indolenines [32]. For nitro-substituted phenylhydrazines, reflux conditions in acetic acid or acetic acid/hydrochloric acid systems have proven necessary to achieve successful cyclization [32].
Substrate Type | Reaction Conditions | Catalyst | Yield Range | Temperature |
---|---|---|---|---|
Tolylhydrazine hydrochlorides | Acetic acid | Acetic acid | 70-85% [32] | Room temperature |
Nitrophenylhydrazines | Acetic acid/HCl | HCl | 65-80% [32] | Reflux |
Phenylhydrazones | Polyphosphoric acid | PPA | 60-90% [4] | 80-120°C |
The Buchwald modification represents a significant advancement in Fischer indole methodology, employing palladium-catalyzed cross-coupling reactions between aryl bromides and hydrazones [4]. This approach supports the intermediacy of hydrazone species in the classical Fischer synthesis while expanding the synthetic scope through metal-mediated processes. The palladium-catalyzed system enables efficient formation of nitrogen-aryl bonds and subsequent cyclization under milder conditions compared to traditional thermal methods [4].
Isatin (1H-indole-2,3-dione) derivatives have emerged as versatile precursors for the synthesis of complex indole-3-carboxylic acid structures through cascade reaction methodologies [5]. These approaches leverage the electrophilic nature of the isatin scaffold to enable multiple bond-forming processes in a single synthetic sequence, providing efficient access to highly functionalized indole derivatives.
Friedel-Crafts reactions represent a major class of cascade transformations involving isatin precursors. The asymmetric Friedel-Crafts alkylation of isatin with electron-rich aromatic compounds yields biologically relevant 3-aryl-3-hydroxy-2-oxindoles through electrophilic aromatic substitution [5]. The use of tridentate Schiff base copper catalysts with hexafluoroisopropanol as an additive has demonstrated enhanced enantioselectivity in these transformations [5]. Enantioselective synthesis of 2-oxindoles through Friedel-Crafts alkylation of isatins with indoles using cuprine catalysts has shown particular promise for generating molecules with biological activity potential [5].
Aldol reactions involving isatin substrates provide another important cascade pathway. The strong hydrogen bond acceptor behavior of isatin facilitates condensation reactions, enabling the formation of β-hydroxyl carbonyl compounds that serve as intermediates for further synthetic elaboration [5]. Cross aldol reactions of isatin derivatives with acetaldehyde yield biologically active 3-substituted 3-hydroxyindolin-2-ones through enantioselective, protecting-group-free methodologies [5]. The vinylogous aldol reaction of isatin with α-substituted α,β-unsaturated aldehydes produces α,β-unsaturated δ-hydroxy carbonyl compounds, forming components found in many natural products [5].
Reaction Type | Catalyst System | Substrate Scope | Yield Range | Enantioselectivity |
---|---|---|---|---|
Friedel-Crafts alkylation | Schiff base/Cu | Pyrroles, indoles | 75-90% [5] | 80-95% ee |
Cross aldol | Metal-free | Aldehydes | 70-85% [5] | 85-95% ee |
Vinylogous aldol | Organocatalyst | α,β-unsaturated aldehydes | 65-80% [5] | 75-90% ee |
Advanced cascade methodologies have demonstrated the synthesis of isatin-pyrazole-benzenesulfonamide hybrids with selective inhibitory activities against carbonic anhydrase isoforms [5]. The introduction of nitro groups at the 5-position of the isatin moiety leads to compounds with preferential inhibition of human carbonic anhydrase IX and XII over isoforms I and II [5]. Molecular docking studies reveal that the 5-nitro group forms electrostatic interactions with specific amino acid residues, contributing to the observed selectivity patterns [5].
The incorporation of cyclobutyl substituents into indole-3-carboxylic acid derivatives requires specialized catalytic cyclization strategies that accommodate the unique steric and electronic properties of four-membered ring systems. Recent advances in palladium-catalyzed cyclization reactions have provided efficient methodologies for constructing indole frameworks bearing cyclobutyl functionalities.
Palladium-catalyzed intramolecular cyclization reactions represent the primary approach for cyclobutyl-substituted indole synthesis. The intramolecular α-arylation of β-(2-iodoanilino) esters using palladium(triphenylphosphine)4 and potassium phenoxide enables efficient cyclization to form indole-3-carboxylic acid ester derivatives [6]. This methodology proceeds through oxidative addition of palladium to the aryl iodide, followed by intramolecular nucleophilic attack and reductive elimination to form the indole ring system [6].
The synthesis of indolyl cyclobutanones through acid-catalyzed cascade reactions provides an alternative approach for incorporating cyclobutyl substituents [22]. The reaction of 2-hydroxycyclobutanone with indole derivatives under para-toluenesulfonic acid catalysis at elevated temperatures yields cyclobutanone-substituted indoles through a mechanism involving nucleophilic attack, ring contraction, and subsequent ring expansion [22]. The process demonstrates temperature-dependent selectivity, with room temperature conditions favoring cyclopropyl carbaldehyde formation, while elevated temperatures promote cyclobutanone product formation [22].
Catalytic cyclization strategies for cyclobutyl substituents benefit from the development of specialized palladium catalyst systems. The use of palladium(II) acetate with phosphine ligands enables efficient intramolecular cyclization reactions under mild conditions [7]. Mechanistic studies indicate that the reaction proceeds through palladium(II)/palladium(0) redox processes involving electrophilic attack on enamine intermediates, followed by aromatic carbon-hydrogen palladation and reductive elimination [8].
Catalyst System | Reaction Conditions | Substrate Type | Yield Range | Selectivity |
---|---|---|---|---|
Pd(PPh3)4/KOPh | 80°C, 12h | β-iodoanilino esters | 70-85% [6] | >95% regioselectivity |
PdCl2/phen | 100°C, 6h | o-alkynylanilines | 75-90% [7] | 90-95% chemoselectivity |
Pd(OAc)2/PPh3 | 60°C, 8h | enamine substrates | 65-80% [8] | 85-90% diastereoselectivity |
Advanced cyclization methodologies employ photoredox catalysis to enable radical cascade reactions leading to cyclobutyl-substituted indole alkaloids [12]. Visible light-driven processes generate nitrogen-centered radicals from sulfonamide N-H bonds, triggering cascade reactions that deliver indole cores with multiple functionalities and controllable diastereoselectivities [12]. These photocatalytic methods have enabled the collective asymmetric total synthesis of multiple monoterpene indole alkaloids, demonstrating the broad applicability of radical cascade strategies [12].
Solid-phase synthesis methodologies have revolutionized the preparation of indole-3-carboxylic acid derivatives by enabling efficient purification, high throughput synthesis, and improved reaction control. The immobilization of synthetic intermediates on solid supports facilitates the construction of complex indole frameworks while minimizing purification requirements and enabling automated synthesis protocols.
The synthesis of diverse indole libraries on polystyrene resin demonstrates the effectiveness of solid-phase approaches [18] [34]. Immobilization of nitrobenzoic acid onto Merrifield resin followed by treatment with alkenyl Grignard reagents delivers indole carboxylates bound to solid supports [18] [34]. In contrast to liquid-phase results, ortho,ortho-unsubstituted nitroarenes also deliver indole moieties in good yields when employed on solid supports [18] [34]. Subsequent palladium-catalyzed cross-coupling reactions including Suzuki, Heck, Sonogashira, and Stille couplings provide access to diverse substituted indoles after cleavage from the resin [18] [34].
Solid-phase peptide synthesis (SPPS) protocols have been adapted for the preparation of indole-3-carboxylic acid containing peptide derivatives [13] [28]. The use of 2-chlorotrityl chloride resin enables efficient loading and synthesis of short peptide chains incorporating indole-3-carboxylic acid residues [13]. Fmoc-protected amino acids and HBTU/HOBt coupling protocols provide high coupling efficiencies and excellent peptide purities [13] [28]. The global cleavage using trifluoroacetic acid/triisopropylsilane/water cocktails enables simultaneous deprotection and resin cleavage to yield pure indole-containing peptides [13].
Resin Type | Loading Capacity | Coupling Efficiency | Cleavage Conditions | Final Purity |
---|---|---|---|---|
Merrifield resin | 0.97 mmol/g [34] | 85-95% [34] | TFA/DCM | 90-95% [34] |
2-CTC resin | 1.2-1.6 mmol/g [13] | 90-95% [13] | TFA/TIS/H2O | 89-92% [13] |
Wang resin | 0.8-1.2 mmol/g [29] | 80-90% [29] | TFA conditions | 85-92% [29] |
Flow chemistry applications have emerged as powerful tools for the synthesis of indole derivatives, offering enhanced heat and mass transfer, improved safety profiles, and superior scalability compared to traditional batch processes [24] [27]. Microflow synthesis methods enable precise control of reaction parameters while limiting unwanted side reactions such as dimerization and multimerization that commonly plague indole synthesis [11]. The high surface-area-to-volume ratio of microchannels allows for rapid mixing and heat transfer, enabling reactions to be completed within milliseconds while preventing formation of unwanted byproducts [11].
Microwave-assisted flow synthesis represents a particularly effective approach for indole construction. One-pot, three-component coupling reactions under Sonogashira conditions enable the synthesis of polysubstituted indoles from N-substituted 2-iodoanilines, terminal alkynes, and aryl iodides [19]. The microwave-assisted protocol proceeds through initial Sonogashira coupling followed by cyclization in acetonitrile, providing moderate to excellent yields of diverse indole products [19]. The use of sealed microwave vials under inert atmosphere conditions enables efficient synthesis with minimal side product formation [19].
Continuous flow reactors offer significant advantages for photochemical indole synthesis, where high molar attenuation coefficients of photoredox catalysts limit light penetration in batch reactors [27]. Tubular flow reactors with small diameters ensure uniform irradiation throughout the reaction volume, accelerating transformations and reducing side reactions compared to bulk photolysis [27]. Flash chemistry applications in flow systems enable ultra-fast reactions at the diffusion limit, with proper mixing and instantaneous heat transfer facilitating the generation and reaction of organolithium species in the presence of carbonyl compounds [27].